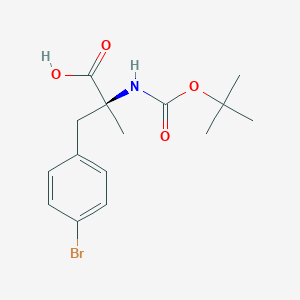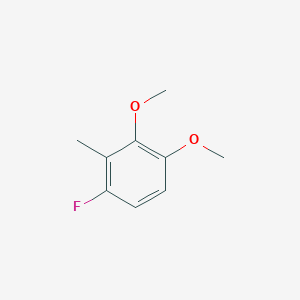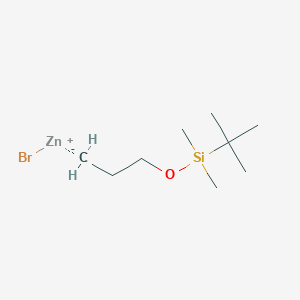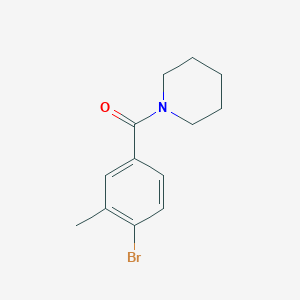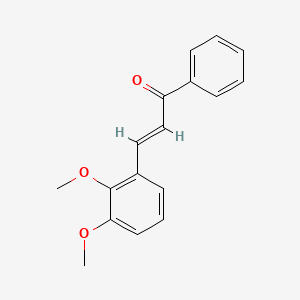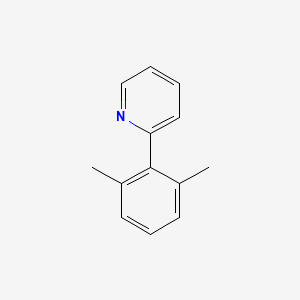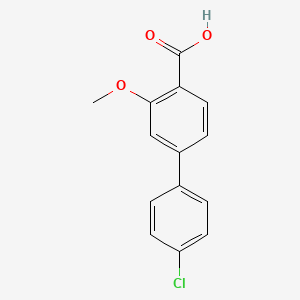
2-(Chlorodifluoromethoxy)nitrobenzene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorodifluoromethoxy)nitrobenzene, 96% (CDMNB) is a chemical compound that is used in various scientific research applications. The compound is a colorless solid with a molecular weight of 215.48 g/mol and a melting point of 73°C. CDMNB is a highly reactive compound and is used in a variety of laboratory experiments. It is most commonly used as an intermediate in organic synthesis and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% is used as an intermediate in the synthesis of organic compounds, such as nucleoside analogues and peptide analogues. In physiology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the central nervous system. In pharmacology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the cardiovascular system.
Mecanismo De Acción
2-(Chlorodifluoromethoxy)nitrobenzene, 96% is a highly reactive compound and acts as a catalyst in the synthesis of organic compounds. It is believed that the compound acts by breaking down the bonds between molecules, allowing them to recombine in different ways. This process is known as “catalytic activation”, and it is believed to be responsible for the synthesis of new compounds.
Biochemical and Physiological Effects
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been studied for its potential effects on biochemical and physiological processes. In studies on animals, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have a variety of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation, and the inhibition of cell differentiation. In addition, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have an effect on the cardiovascular system, including the inhibition of angiotensin-converting enzyme (ACE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of organic compounds. In addition, it has a high yield and is relatively inexpensive. However, it is also highly toxic and should be handled with care.
Direcciones Futuras
The potential applications of 2-(Chlorodifluoromethoxy)nitrobenzene, 96% are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new drugs that utilize 2-(Chlorodifluoromethoxy)nitrobenzene, 96% as a component. Additionally, further research could be conducted on the safety and toxicity of 2-(Chlorodifluoromethoxy)nitrobenzene, 96%.
Métodos De Síntesis
2-(Chlorodifluoromethoxy)nitrobenzene, 96% can be synthesized from the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within two hours, with a yield of approximately 96%.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFKTUASDPYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

